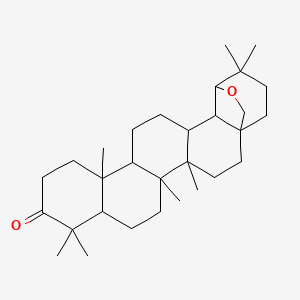

Allobetulone

Description

The exact mass of the compound 19,28-Epoxyoleanan-3-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 121367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

28282-22-6 |

|---|---|

Molecular Formula |

C30H48O2 |

Molecular Weight |

440.7 g/mol |

IUPAC Name |

(1R,4R,5R,8R,13R,14R,17R,18R,19R)-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[17.3.2.01,18.04,17.05,14.08,13]tetracosan-10-one |

InChI |

InChI=1S/C30H48O2/c1-25(2)14-16-30-17-15-28(6)19(23(30)24(25)32-18-30)8-9-21-27(5)12-11-22(31)26(3,4)20(27)10-13-29(21,28)7/h19-21,23-24H,8-18H2,1-7H3/t19-,20+,21-,23+,24-,27+,28-,29-,30-/m1/s1 |

InChI Key |

XGDVSJLOTVQNKY-CCJYTWKCSA-N |

Canonical SMILES |

CC1(CCC23CCC4(C(C2C1OC3)CCC5C4(CCC6C5(CCC(=O)C6(C)C)C)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Whitepaper: The Biosynthesis of Allobetulone and Related Triterpenoids in Plants

An in-depth technical guide on the biosynthesis of allobetulone in plants, designed for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) series, derived from the more common lupane-type triterpene, betulin. While its direct biosynthesis is not as extensively studied as that of its precursors, this guide consolidates the current understanding of the complete biosynthetic pathway, from foundational precursors to the final molecular scaffold. The pathway initiates with the cyclization of 2,3-oxidosqualene (B107256) and proceeds through a series of enzymatic modifications, primarily catalyzed by Oxidosqualene Cyclases (OSCs) and Cytochrome P450 monooxygenases (P450s). This document details the key enzymatic steps, presents available quantitative data, outlines relevant experimental protocols for pathway elucidation, and provides visual diagrams of the core biosynthetic and experimental workflows. A notable gap in current research is the definitive enzymatic characterization of the final isomerization step from betulone (B1248025) to this compound in planta, a transformation well-understood in synthetic chemistry.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the ubiquitous triterpenoid precursor, 2,3-oxidosqualene. This precursor is synthesized from isopentenyl pyrophosphate (IPP) units generated via the cytosolic mevalonate (B85504) (MVA) pathway.[1][2] The formation of the characteristic pentacyclic structure of this compound and its precursors involves three critical stages: cyclization, oxidation, and isomerization.

-

Cyclization of 2,3-Oxidosqualene to Lupeol (B1675499): The first committed step in the pathway is the cyclization of linear 2,3-oxidosqualene. This complex reaction is catalyzed by a specific class of Oxidosqualene Cyclase (OSC) known as Lupeol Synthase (LS) .[3] The enzyme protonates the epoxide ring, initiating a cascade of ring closures to form the lupane-type pentacyclic scaffold, yielding lupeol as the primary product.[4][5]

-

Oxidation of Lupeol to Betulin and Betulone: Following the creation of the lupeol skeleton, a series of oxidative modifications occur. These reactions are predominantly catalyzed by Cytochrome P450 monooxygenases (P450s) , a large and diverse family of enzymes crucial for triterpenoid functionalization.[6][7] Specifically, enzymes from the CYP716 family are known to perform multi-step oxidations at the C-28 position of lupane-type triterpenes.[8] This process converts the C-28 methyl group of lupeol first into a hydroxyl group (forming betulin) and subsequently into a ketone (forming betulone).

-

Isomerization of Betulone to this compound: The final proposed step is the conversion of betulone to this compound. This transformation involves a Wagner-Meerwein rearrangement, a type of carbocation rearrangement.[9][10] In organic synthesis, this rearrangement is readily achieved using acid catalysis.[10][11] While this step is chemically feasible, the specific enzyme responsible for catalyzing this isomerization in plants has not yet been definitively identified. It is hypothesized that an isomerase may be involved, or the reaction could potentially occur non-enzymatically in acidic cellular compartments like the vacuole.

Visualizing the Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic route from 2,3-oxidosqualene to this compound.

Caption: Proposed biosynthetic pathway of this compound from 2,3-oxidosqualene.

Key Enzymes in this compound Biosynthesis

The synthesis of this compound relies on the sequential action of several key enzyme families.

| Enzyme Class | Specific Enzyme (Example) | Step Catalyzed | Substrate(s) | Product(s) | Cofactors/Requirements |

| Oxidosqualene Cyclase (OSC) | Lupeol Synthase (LS) | Cyclization | 2,3-Oxidosqualene | Lupeol | H+ |

| Cytochrome P450 Monooxygenase | CYP716A subfamily member | C-28 Hydroxylation | Lupeol | Betulin | NADPH, O₂, P450 Reductase |

| Cytochrome P450 Monooxygenase | CYP716A subfamily member | C-28 Oxidation | Betulin | Betulone | NADPH, O₂, P450 Reductase |

| Isomerase (Putative) | Not yet identified | Isomerization | Betulone | This compound | Unknown |

Quantitative Data

Specific enzyme kinetic data (e.g., Kₘ, Vₘₐₓ) for the enzymes directly leading to this compound are scarce in the literature.[12] However, quantitative analysis of precursor compounds has been performed in various plant species, providing context for the pathway's productivity.

| Compound | Plant Species | Plant Part | Concentration | Reference |

| Lupeol | Diospyros rhodocalyx | Crude Drug | 40.72 ± 0.40 mg/100 g | [13][14] |

| Lupeol | Derris scandens | Crude Drug | 32.79 ± 0.91 mg/100 g | [13][14] |

| Lupeol | Albizia procera | Crude Drug | 21.44 ± 0.89 mg/100 g | [13][14] |

| Lupeol | Aloe species | Dry Leaf | 280 µg/g | [15] |

| Lupeol | Elm species | Bark | 800 µg/g | [15] |

Experimental Protocols

The elucidation of triterpenoid biosynthetic pathways relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed protocols for key experiments.

Protocol: Identification and Cloning of Candidate Genes (OSC and P450)

This protocol describes the isolation of candidate genes from plant tissue.

-

RNA Extraction and cDNA Synthesis:

-

Harvest plant tissue (e.g., leaves, roots) known to produce triterpenoids.

-

Immediately freeze in liquid nitrogen and grind to a fine powder.

-

Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions, including a DNase treatment step.

-

Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio) and gel electrophoresis.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase (e.g., SuperScript III, Invitrogen) and oligo(dT) primers.

-

-

Degenerate PCR and Gene Amplification:

-

Design degenerate primers based on highly conserved amino acid sequences from known lupeol synthases or CYP716 family P450s from other plant species.[16]

-

Perform PCR on the synthesized cDNA using a proofreading DNA polymerase.

-

Analyze PCR products on an agarose (B213101) gel. Excise bands of the expected size and purify the DNA.

-

Clone the purified PCR fragments into a TA cloning vector (e.g., pGEM-T Easy, Promega) and transform into E. coli.

-

Sequence multiple clones to obtain a partial gene fragment.

-

-

Full-Length cDNA Isolation (RACE):

-

Use the partial sequence to design gene-specific primers for 5' and 3' Rapid Amplification of cDNA Ends (RACE) using a commercial kit (e.g., SMARTer RACE 5'/3' Kit, Takara Bio).

-

Assemble the 5' and 3' RACE fragments with the initial partial sequence to obtain the full-length open reading frame (ORF).

-

Amplify the full-length ORF using high-fidelity PCR and clone it into an expression vector.

-

Protocol: Functional Characterization via Heterologous Expression in Yeast

This protocol is used to confirm the function of a cloned OSC or P450 gene.

-

Yeast Strain and Vector Preparation:

-

Use a yeast strain deficient in its native OSC (e.g., erg7Δ mutant of Saccharomyces cerevisiae) to reduce background products.[16]

-

Subclone the full-length ORF of the candidate gene (e.g., lupeol synthase) into a yeast expression vector (e.g., pYES-DEST52).

-

For P450s, co-expression with a P450 reductase (CPR) partner from a plant like Arabidopsis thaliana is often necessary for activity. Clone the P450 and CPR into the same or compatible vectors.

-

-

Yeast Transformation and Culture:

-

Transform the expression vector(s) into the appropriate yeast strain using the lithium acetate (B1210297) method.

-

Select for successful transformants on appropriate dropout media.

-

Grow a starter culture in selective media with glucose.

-

Inoculate a larger expression culture with galactose (to induce gene expression from the GAL1 promoter) and grow for 48-72 hours.

-

-

Metabolite Extraction:

-

Harvest yeast cells by centrifugation.

-

Perform alkaline hydrolysis by resuspending the cell pellet in 20% KOH in 50% ethanol (B145695) and heating at 90°C for 1 hour to break cells and saponify lipids.

-

Extract the non-saponifiable fraction (containing triterpenoids) three times with an equal volume of hexane (B92381) or diethyl ether.

-

Pool the organic phases, evaporate to dryness under a stream of nitrogen, and re-dissolve in a suitable solvent (e.g., ethyl acetate).

-

-

Product Analysis by GC-MS:

-

Derivatize the extracted metabolites by adding a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heating at 70°C for 30 minutes to improve volatility.

-

Analyze the derivatized sample using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Identify the product (e.g., lupeol) by comparing its retention time and mass spectrum to that of an authentic standard.[8]

-

Visualizing the Experimental Workflow

The following diagram outlines the workflow for gene discovery and functional validation.

Caption: Workflow for gene identification and functional characterization.

Conclusion and Future Outlook

The biosynthetic pathway to this compound in plants is largely understood through the well-characterized steps of triterpenoid synthesis: cyclization by OSCs and subsequent oxidation by P450s. The pathway proceeds logically from 2,3-oxidosqualene through lupeol, betulin, and betulone. However, the final, critical isomerization step from betulone to this compound remains a key area for future research. The identification and characterization of the putative isomerase responsible would complete our understanding of this pathway and provide a new enzymatic tool for synthetic biology and metabolic engineering efforts aimed at producing high-value triterpenoids for pharmaceutical development.

References

- 1. Oxidosqualene cyclases involved in the biosynthesis of triterpenoids in Quercus suber cork - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes [frontiersin.org]

- 7. Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Roles of three cytochrome P450 monooxygenases in triterpene biosynthesis and their potential impact on growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Allobetulin and Its Derivatives: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. teachmephysiology.com [teachmephysiology.com]

- 13. asiabiopharm.com [asiabiopharm.com]

- 14. Quantitative analysis of triterpene lupeol and anti-inflammatory potential of the extracts of traditional pain-relieving medicinal plants Derris scandens, Albizia procera, and Diospyros rhodocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In-depth analysis of lupeol: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Two branches of the lupeol synthase gene in the molecular evolution of plant oxidosqualene cyclases - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The Biosynthesis of Allobetulone and Related Triterpenoids in Plants

An in-depth technical guide on the biosynthesis of allobetulone in plants, designed for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a pentacyclic triterpenoid of the oleanane series, derived from the more common lupane-type triterpene, betulin. While its direct biosynthesis is not as extensively studied as that of its precursors, this guide consolidates the current understanding of the complete biosynthetic pathway, from foundational precursors to the final molecular scaffold. The pathway initiates with the cyclization of 2,3-oxidosqualene and proceeds through a series of enzymatic modifications, primarily catalyzed by Oxidosqualene Cyclases (OSCs) and Cytochrome P450 monooxygenases (P450s). This document details the key enzymatic steps, presents available quantitative data, outlines relevant experimental protocols for pathway elucidation, and provides visual diagrams of the core biosynthetic and experimental workflows. A notable gap in current research is the definitive enzymatic characterization of the final isomerization step from betulone to this compound in planta, a transformation well-understood in synthetic chemistry.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the ubiquitous triterpenoid precursor, 2,3-oxidosqualene. This precursor is synthesized from isopentenyl pyrophosphate (IPP) units generated via the cytosolic mevalonate (MVA) pathway.[1][2] The formation of the characteristic pentacyclic structure of this compound and its precursors involves three critical stages: cyclization, oxidation, and isomerization.

-

Cyclization of 2,3-Oxidosqualene to Lupeol: The first committed step in the pathway is the cyclization of linear 2,3-oxidosqualene. This complex reaction is catalyzed by a specific class of Oxidosqualene Cyclase (OSC) known as Lupeol Synthase (LS) .[3] The enzyme protonates the epoxide ring, initiating a cascade of ring closures to form the lupane-type pentacyclic scaffold, yielding lupeol as the primary product.[4][5]

-

Oxidation of Lupeol to Betulin and Betulone: Following the creation of the lupeol skeleton, a series of oxidative modifications occur. These reactions are predominantly catalyzed by Cytochrome P450 monooxygenases (P450s) , a large and diverse family of enzymes crucial for triterpenoid functionalization.[6][7] Specifically, enzymes from the CYP716 family are known to perform multi-step oxidations at the C-28 position of lupane-type triterpenes.[8] This process converts the C-28 methyl group of lupeol first into a hydroxyl group (forming betulin) and subsequently into a ketone (forming betulone).

-

Isomerization of Betulone to this compound: The final proposed step is the conversion of betulone to this compound. This transformation involves a Wagner-Meerwein rearrangement, a type of carbocation rearrangement.[9][10] In organic synthesis, this rearrangement is readily achieved using acid catalysis.[10][11] While this step is chemically feasible, the specific enzyme responsible for catalyzing this isomerization in plants has not yet been definitively identified. It is hypothesized that an isomerase may be involved, or the reaction could potentially occur non-enzymatically in acidic cellular compartments like the vacuole.

Visualizing the Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic route from 2,3-oxidosqualene to this compound.

Caption: Proposed biosynthetic pathway of this compound from 2,3-oxidosqualene.

Key Enzymes in this compound Biosynthesis

The synthesis of this compound relies on the sequential action of several key enzyme families.

| Enzyme Class | Specific Enzyme (Example) | Step Catalyzed | Substrate(s) | Product(s) | Cofactors/Requirements |

| Oxidosqualene Cyclase (OSC) | Lupeol Synthase (LS) | Cyclization | 2,3-Oxidosqualene | Lupeol | H+ |

| Cytochrome P450 Monooxygenase | CYP716A subfamily member | C-28 Hydroxylation | Lupeol | Betulin | NADPH, O₂, P450 Reductase |

| Cytochrome P450 Monooxygenase | CYP716A subfamily member | C-28 Oxidation | Betulin | Betulone | NADPH, O₂, P450 Reductase |

| Isomerase (Putative) | Not yet identified | Isomerization | Betulone | This compound | Unknown |

Quantitative Data

Specific enzyme kinetic data (e.g., Kₘ, Vₘₐₓ) for the enzymes directly leading to this compound are scarce in the literature.[12] However, quantitative analysis of precursor compounds has been performed in various plant species, providing context for the pathway's productivity.

| Compound | Plant Species | Plant Part | Concentration | Reference |

| Lupeol | Diospyros rhodocalyx | Crude Drug | 40.72 ± 0.40 mg/100 g | [13][14] |

| Lupeol | Derris scandens | Crude Drug | 32.79 ± 0.91 mg/100 g | [13][14] |

| Lupeol | Albizia procera | Crude Drug | 21.44 ± 0.89 mg/100 g | [13][14] |

| Lupeol | Aloe species | Dry Leaf | 280 µg/g | [15] |

| Lupeol | Elm species | Bark | 800 µg/g | [15] |

Experimental Protocols

The elucidation of triterpenoid biosynthetic pathways relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed protocols for key experiments.

Protocol: Identification and Cloning of Candidate Genes (OSC and P450)

This protocol describes the isolation of candidate genes from plant tissue.

-

RNA Extraction and cDNA Synthesis:

-

Harvest plant tissue (e.g., leaves, roots) known to produce triterpenoids.

-

Immediately freeze in liquid nitrogen and grind to a fine powder.

-

Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions, including a DNase treatment step.

-

Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio) and gel electrophoresis.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase (e.g., SuperScript III, Invitrogen) and oligo(dT) primers.

-

-

Degenerate PCR and Gene Amplification:

-

Design degenerate primers based on highly conserved amino acid sequences from known lupeol synthases or CYP716 family P450s from other plant species.[16]

-

Perform PCR on the synthesized cDNA using a proofreading DNA polymerase.

-

Analyze PCR products on an agarose gel. Excise bands of the expected size and purify the DNA.

-

Clone the purified PCR fragments into a TA cloning vector (e.g., pGEM-T Easy, Promega) and transform into E. coli.

-

Sequence multiple clones to obtain a partial gene fragment.

-

-

Full-Length cDNA Isolation (RACE):

-

Use the partial sequence to design gene-specific primers for 5' and 3' Rapid Amplification of cDNA Ends (RACE) using a commercial kit (e.g., SMARTer RACE 5'/3' Kit, Takara Bio).

-

Assemble the 5' and 3' RACE fragments with the initial partial sequence to obtain the full-length open reading frame (ORF).

-

Amplify the full-length ORF using high-fidelity PCR and clone it into an expression vector.

-

Protocol: Functional Characterization via Heterologous Expression in Yeast

This protocol is used to confirm the function of a cloned OSC or P450 gene.

-

Yeast Strain and Vector Preparation:

-

Use a yeast strain deficient in its native OSC (e.g., erg7Δ mutant of Saccharomyces cerevisiae) to reduce background products.[16]

-

Subclone the full-length ORF of the candidate gene (e.g., lupeol synthase) into a yeast expression vector (e.g., pYES-DEST52).

-

For P450s, co-expression with a P450 reductase (CPR) partner from a plant like Arabidopsis thaliana is often necessary for activity. Clone the P450 and CPR into the same or compatible vectors.

-

-

Yeast Transformation and Culture:

-

Transform the expression vector(s) into the appropriate yeast strain using the lithium acetate method.

-

Select for successful transformants on appropriate dropout media.

-

Grow a starter culture in selective media with glucose.

-

Inoculate a larger expression culture with galactose (to induce gene expression from the GAL1 promoter) and grow for 48-72 hours.

-

-

Metabolite Extraction:

-

Harvest yeast cells by centrifugation.

-

Perform alkaline hydrolysis by resuspending the cell pellet in 20% KOH in 50% ethanol and heating at 90°C for 1 hour to break cells and saponify lipids.

-

Extract the non-saponifiable fraction (containing triterpenoids) three times with an equal volume of hexane or diethyl ether.

-

Pool the organic phases, evaporate to dryness under a stream of nitrogen, and re-dissolve in a suitable solvent (e.g., ethyl acetate).

-

-

Product Analysis by GC-MS:

-

Derivatize the extracted metabolites by adding a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heating at 70°C for 30 minutes to improve volatility.

-

Analyze the derivatized sample using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Identify the product (e.g., lupeol) by comparing its retention time and mass spectrum to that of an authentic standard.[8]

-

Visualizing the Experimental Workflow

The following diagram outlines the workflow for gene discovery and functional validation.

Caption: Workflow for gene identification and functional characterization.

Conclusion and Future Outlook

The biosynthetic pathway to this compound in plants is largely understood through the well-characterized steps of triterpenoid synthesis: cyclization by OSCs and subsequent oxidation by P450s. The pathway proceeds logically from 2,3-oxidosqualene through lupeol, betulin, and betulone. However, the final, critical isomerization step from betulone to this compound remains a key area for future research. The identification and characterization of the putative isomerase responsible would complete our understanding of this pathway and provide a new enzymatic tool for synthetic biology and metabolic engineering efforts aimed at producing high-value triterpenoids for pharmaceutical development.

References

- 1. Oxidosqualene cyclases involved in the biosynthesis of triterpenoids in Quercus suber cork - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes [frontiersin.org]

- 7. Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Roles of three cytochrome P450 monooxygenases in triterpene biosynthesis and their potential impact on growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Allobetulin and Its Derivatives: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. teachmephysiology.com [teachmephysiology.com]

- 13. asiabiopharm.com [asiabiopharm.com]

- 14. Quantitative analysis of triterpene lupeol and anti-inflammatory potential of the extracts of traditional pain-relieving medicinal plants Derris scandens, Albizia procera, and Diospyros rhodocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In-depth analysis of lupeol: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Two branches of the lupeol synthase gene in the molecular evolution of plant oxidosqualene cyclases - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on the Biological Activity of Allobetulone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allobetulone, a pentacyclic triterpenoid (B12794562) derived from the Wagner-Meerwein rearrangement of betulin, has emerged as a promising scaffold in medicinal chemistry. Its unique chemical structure has been the basis for the synthesis of a variety of derivatives exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth overview of the foundational research into the biological activities of this compound and its analogues, with a focus on their anticancer, anti-inflammatory, and antiviral properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative biological data, and visual representations of key signaling pathways.

Anticancer Activity

This compound and its derivatives have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and cell cycle arrest in various cancer cell lines. The mechanism of action often involves the intrinsic mitochondrial pathway of apoptosis.

Quantitative Data: Cytotoxicity of this compound Derivatives

The cytotoxic effects of various this compound derivatives have been quantified against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| This compound | SMMC-7721 (Hepatoma) | > 100 | [1] |

| This compound | HepG2 (Hepatocellular Carcinoma) | > 100 | [1] |

| This compound | A549 (Non-small cell lung) | > 100 | [1] |

| This compound Derivative 9e | MNK-45 (Gastric Cancer) | Significant Potency | [1] |

| This compound Derivative 10a | MNK-45 (Gastric Cancer) | Significant Potency | [1] |

| This compound Derivative 10d | SMMC-7721 (Hepatoma) | 5.57 | [1] |

| This compound Derivative 10d | HepG2 (Hepatocellular Carcinoma) | 7.49 | [1] |

| This compound Derivative 10d | MNK-45 (Gastric Cancer) | 6.31 | [1] |

| This compound Derivative 10d | SW620 (Colorectal) | 6.00 | [1] |

| This compound Derivative 10d | A549 (Non-small cell lung) | 5.79 | [1] |

| 3β-Acetoxy-21β-acetyl-20β,28-epoxy-18α,19βН-ursane 1 | Human Cytomegalovirus (HCMV) | EC50: 4.86 | [2] |

| 3β-Acetoxy-21β-acetyl-20β,28-epoxy-18α,19βН-ursane 1 | HCMV-resistant isolate (GDGr K17) | EC50: 4.87 | [2] |

| Indolo- and bis-furfurylidene derivative 7 | α-glucosidase | IC50: 4.0 | [2] |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It allows for the investigation of the expression levels of key apoptotic proteins.

-

Cell Lysis: Treat cells with the this compound derivative for the indicated time, then lyse the cells in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow cytometry is a technology that is used to analyse the physical and chemical characteristics of particles in a fluid as it passes through at least one laser.

-

Cell Fixation: Treat cells with the this compound derivative, harvest, and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometric Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Signaling Pathway Visualization

The anticancer activity of this compound derivatives often involves the induction of apoptosis through the mitochondrial pathway. This pathway is initiated by an increase in the Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.

Anti-inflammatory Activity

Derivatives of this compound have shown promising anti-inflammatory properties, which are often evaluated using in vivo models such as carrageenan-induced paw edema and in vitro assays measuring the inhibition of inflammatory mediators.

Quantitative Data: Anti-inflammatory Effects

| Derivative | Model | Effect | Reference |

| Acylated allobetulin (B154736) derivatives | Carrageenan-induced paw edema (mice) | Activity comparable to diclofenac | [3] |

| Acylated allobetulin derivatives | Formalin-induced edema (mice) | Activity comparable to diclofenac | [3] |

| 28-oxothis compound | Moderate antiulcer activity (mice) | Observed activity | [3] |

| 3-O-acylated allobetulin derivatives | Moderate antiulcer activity (mice) | Observed activity | [3] |

Experimental Protocols

This is a widely used and reproducible model of acute inflammation.

-

Animal Dosing: Administer the this compound derivative or a reference anti-inflammatory drug (e.g., indomethacin) to the animals (e.g., rats or mice) via oral gavage or intraperitoneal injection.

-

Induction of Edema: After a set period (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group (vehicle-treated).

This in vitro assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

-

Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

-

Compound and Stimulant Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Nitrite (B80452) Measurement: Measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control group.

Signaling Pathway Visualization

The anti-inflammatory effects of some compounds are mediated through the inhibition of the NF-κB signaling pathway, which is a key regulator of pro-inflammatory gene expression. While the direct effect of this compound on this pathway requires further investigation, a general representation of LPS-induced NF-κB activation is provided below.

Antiviral Activity

This compound and its derivatives have been reported to possess antiviral properties against a variety of viruses. The plaque reduction assay is a standard method for quantifying the antiviral efficacy of a compound.

Quantitative Data: Antiviral Effects

| Derivative | Virus | Cell Line | EC50 (µM) | Reference |

| This compound (2) | Influenza B virus | - | Moderate inhibitory activity | [3] |

| 28-oxo-allobetulone (3) | Influenza A virus | Cell culture | Inhibited growth | [3] |

| 3β-Acetoxy-21β-acetyl-20β,28-epoxy-18α,19βН-ursane 1 | Human Papillomavirus (HPV-11) | C-33A cells | Moderately active | [2] |

| Indolo-derivative 6 | Human Papillomavirus (HPV-11) | C-33A cells | EC50: 0.76 | [2] |

Experimental Protocols

This assay measures the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.

-

Cell Monolayer Preparation: Seed susceptible host cells in 6-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayers with a known titer of the virus for 1 hour at 37°C.

-

Compound Treatment: After viral adsorption, remove the inoculum and overlay the cells with a medium containing various concentrations of the this compound derivative and a gelling agent (e.g., agarose (B213101) or methylcellulose).

-

Incubation: Incubate the plates at 37°C until plaques are visible.

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque inhibition for each concentration of the compound compared to the virus control. The EC50 value is the concentration that inhibits plaque formation by 50%.

Workflow Visualization

Conclusion

The foundational research on this compound and its derivatives reveals a versatile scaffold with significant potential for the development of novel therapeutics. The demonstrated anticancer, anti-inflammatory, and antiviral activities, supported by the quantitative data and mechanistic insights presented in this guide, provide a strong basis for further investigation. The detailed experimental protocols and visual representations of signaling pathways are intended to facilitate the design and execution of future studies aimed at elucidating the full therapeutic potential of this promising class of compounds. As research progresses, a deeper understanding of the structure-activity relationships and the specific molecular targets of this compound derivatives will be crucial for the rational design of more potent and selective drug candidates.

References

Foundational Research on the Biological Activity of Allobetulone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allobetulone, a pentacyclic triterpenoid derived from the Wagner-Meerwein rearrangement of betulin, has emerged as a promising scaffold in medicinal chemistry. Its unique chemical structure has been the basis for the synthesis of a variety of derivatives exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth overview of the foundational research into the biological activities of this compound and its analogues, with a focus on their anticancer, anti-inflammatory, and antiviral properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative biological data, and visual representations of key signaling pathways.

Anticancer Activity

This compound and its derivatives have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and cell cycle arrest in various cancer cell lines. The mechanism of action often involves the intrinsic mitochondrial pathway of apoptosis.

Quantitative Data: Cytotoxicity of this compound Derivatives

The cytotoxic effects of various this compound derivatives have been quantified against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| This compound | SMMC-7721 (Hepatoma) | > 100 | [1] |

| This compound | HepG2 (Hepatocellular Carcinoma) | > 100 | [1] |

| This compound | A549 (Non-small cell lung) | > 100 | [1] |

| This compound Derivative 9e | MNK-45 (Gastric Cancer) | Significant Potency | [1] |

| This compound Derivative 10a | MNK-45 (Gastric Cancer) | Significant Potency | [1] |

| This compound Derivative 10d | SMMC-7721 (Hepatoma) | 5.57 | [1] |

| This compound Derivative 10d | HepG2 (Hepatocellular Carcinoma) | 7.49 | [1] |

| This compound Derivative 10d | MNK-45 (Gastric Cancer) | 6.31 | [1] |

| This compound Derivative 10d | SW620 (Colorectal) | 6.00 | [1] |

| This compound Derivative 10d | A549 (Non-small cell lung) | 5.79 | [1] |

| 3β-Acetoxy-21β-acetyl-20β,28-epoxy-18α,19βН-ursane 1 | Human Cytomegalovirus (HCMV) | EC50: 4.86 | [2] |

| 3β-Acetoxy-21β-acetyl-20β,28-epoxy-18α,19βН-ursane 1 | HCMV-resistant isolate (GDGr K17) | EC50: 4.87 | [2] |

| Indolo- and bis-furfurylidene derivative 7 | α-glucosidase | IC50: 4.0 | [2] |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It allows for the investigation of the expression levels of key apoptotic proteins.

-

Cell Lysis: Treat cells with the this compound derivative for the indicated time, then lyse the cells in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow cytometry is a technology that is used to analyse the physical and chemical characteristics of particles in a fluid as it passes through at least one laser.

-

Cell Fixation: Treat cells with the this compound derivative, harvest, and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometric Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Signaling Pathway Visualization

The anticancer activity of this compound derivatives often involves the induction of apoptosis through the mitochondrial pathway. This pathway is initiated by an increase in the Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.

Anti-inflammatory Activity

Derivatives of this compound have shown promising anti-inflammatory properties, which are often evaluated using in vivo models such as carrageenan-induced paw edema and in vitro assays measuring the inhibition of inflammatory mediators.

Quantitative Data: Anti-inflammatory Effects

| Derivative | Model | Effect | Reference |

| Acylated allobetulin derivatives | Carrageenan-induced paw edema (mice) | Activity comparable to diclofenac | [3] |

| Acylated allobetulin derivatives | Formalin-induced edema (mice) | Activity comparable to diclofenac | [3] |

| 28-oxothis compound | Moderate antiulcer activity (mice) | Observed activity | [3] |

| 3-O-acylated allobetulin derivatives | Moderate antiulcer activity (mice) | Observed activity | [3] |

Experimental Protocols

This is a widely used and reproducible model of acute inflammation.

-

Animal Dosing: Administer the this compound derivative or a reference anti-inflammatory drug (e.g., indomethacin) to the animals (e.g., rats or mice) via oral gavage or intraperitoneal injection.

-

Induction of Edema: After a set period (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group (vehicle-treated).

This in vitro assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

-

Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

-

Compound and Stimulant Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Nitrite Measurement: Measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control group.

Signaling Pathway Visualization

The anti-inflammatory effects of some compounds are mediated through the inhibition of the NF-κB signaling pathway, which is a key regulator of pro-inflammatory gene expression. While the direct effect of this compound on this pathway requires further investigation, a general representation of LPS-induced NF-κB activation is provided below.

Antiviral Activity

This compound and its derivatives have been reported to possess antiviral properties against a variety of viruses. The plaque reduction assay is a standard method for quantifying the antiviral efficacy of a compound.

Quantitative Data: Antiviral Effects

| Derivative | Virus | Cell Line | EC50 (µM) | Reference |

| This compound (2) | Influenza B virus | - | Moderate inhibitory activity | [3] |

| 28-oxo-allobetulone (3) | Influenza A virus | Cell culture | Inhibited growth | [3] |

| 3β-Acetoxy-21β-acetyl-20β,28-epoxy-18α,19βН-ursane 1 | Human Papillomavirus (HPV-11) | C-33A cells | Moderately active | [2] |

| Indolo-derivative 6 | Human Papillomavirus (HPV-11) | C-33A cells | EC50: 0.76 | [2] |

Experimental Protocols

This assay measures the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.

-

Cell Monolayer Preparation: Seed susceptible host cells in 6-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayers with a known titer of the virus for 1 hour at 37°C.

-

Compound Treatment: After viral adsorption, remove the inoculum and overlay the cells with a medium containing various concentrations of the this compound derivative and a gelling agent (e.g., agarose or methylcellulose).

-

Incubation: Incubate the plates at 37°C until plaques are visible.

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque inhibition for each concentration of the compound compared to the virus control. The EC50 value is the concentration that inhibits plaque formation by 50%.

Workflow Visualization

Conclusion

The foundational research on this compound and its derivatives reveals a versatile scaffold with significant potential for the development of novel therapeutics. The demonstrated anticancer, anti-inflammatory, and antiviral activities, supported by the quantitative data and mechanistic insights presented in this guide, provide a strong basis for further investigation. The detailed experimental protocols and visual representations of signaling pathways are intended to facilitate the design and execution of future studies aimed at elucidating the full therapeutic potential of this promising class of compounds. As research progresses, a deeper understanding of the structure-activity relationships and the specific molecular targets of this compound derivatives will be crucial for the rational design of more potent and selective drug candidates.

References

Preliminary In-Vitro Studies of Allobetulone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allobetulone, a pentacyclic triterpenoid (B12794562) derived from betulin, has emerged as a promising scaffold in drug discovery. Its unique chemical structure allows for a variety of modifications, leading to a diverse library of derivatives with a broad spectrum of biological activities. Preliminary in-vitro studies have highlighted the potential of this compound and its analogues in oncology, virology, and immunology. This technical guide provides a comprehensive overview of the key in-vitro findings, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Findings: A Quantitative Overview

The in-vitro bioactivity of this compound and its derivatives has been evaluated across several domains. The following tables summarize the key quantitative data from these studies, providing a comparative snapshot of their therapeutic potential.

Table 1: Cytotoxic Activity of this compound Derivatives against Cancer Cell Lines

| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |

| (3R,5R)-19β,28-Epoxy-4,5-seco-18α-olean-3(5)-ozonide | MeWo (Melanoma) | Not Specified | Significant cytotoxic activity | [1] |

| 2,3-indolo-21β-acetyl-20β,28-epoxy-18α, H-19β-ursane | SR (Leukemia) | Not Specified | Significant cytotoxic activity | [1] |

| This compound Derivative (Generic) | Various Cancer Cell Lines | MTT Assay | Varies | [2][3] |

| This compound Derivative (Generic) | Various Cancer Cell Lines | SRB Assay | Varies | N/A |

Table 2: Anti-inflammatory Activity of this compound Derivatives

| Compound/Derivative | Cell Line | Assay | Activity | Reference |

| This compound Derivatives | RAW 264.7 | Griess Assay (Nitric Oxide Inhibition) | Effective suppression of NO production | [4] |

Table 3: Antiviral Activity of this compound Derivatives

| Compound/Derivative | Virus | Assay | Activity | Reference |

| 28-oxothis compound | Influenza A Virus | Not Specified | Strong inhibition | N/A |

| N-acetylated oximes of this compound | Herpes Simplex Virus (HSV) | Not Specified | Moderate activity | N/A |

Key Experimental Protocols

This section details the methodologies employed in the preliminary in-vitro evaluation of this compound and its derivatives.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MeWo, SR) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[2]

-

Compound Treatment: Treat the cells with various concentrations of this compound derivatives and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[2]

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.[2]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Experimental Workflow for MTT Assay

Anti-inflammatory Assay

1. Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay quantifies the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatant.

-

Principle: The Griess reagent converts nitrite into a deep purple azo compound, and the intensity of the color is proportional to the nitrite concentration.

-

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Stimulation and Treatment: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of various concentrations of this compound derivatives.

-

Supernatant Collection: After a suitable incubation period, collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Determine the concentration of nitrite from a standard curve and calculate the percentage of NO inhibition.

-

Experimental Workflow for Griess Assay

Antiviral Assay

1. Plaque Reduction Assay

This assay is used to quantify the infectivity of a virus and the inhibitory effect of a compound.

-

Principle: Infectious virus particles create localized areas of cell death (plaques) in a monolayer of host cells. The number of plaques is proportional to the number of infectious virus particles. Antiviral compounds will reduce the number or size of these plaques.

-

Protocol:

-

Cell Monolayer: Prepare a confluent monolayer of host cells (e.g., MDCK for influenza virus) in a multi-well plate.

-

Virus Adsorption: Infect the cell monolayer with a known dilution of the virus for a short period to allow for viral attachment and entry.[1]

-

Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or Avicel) with or without the this compound derivative. This restricts the spread of progeny virions to adjacent cells, leading to the formation of discrete plaques.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 48 hours).[1]

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.[1]

-

Data Analysis: Calculate the percentage of plaque reduction in the presence of the compound compared to the untreated virus control.

-

Conclusion

The preliminary in-vitro data for this compound and its derivatives are encouraging, demonstrating a range of biological activities with therapeutic potential. The cytotoxicity against various cancer cell lines, coupled with anti-inflammatory and antiviral properties, positions this compound as a versatile scaffold for further drug development. The elucidation of its mechanism of action, potentially through the inhibition of critical signaling pathways like PI3K/AKT, will be crucial in advancing these compounds towards clinical applications. The experimental protocols outlined in this guide provide a solid foundation for researchers to build upon in their exploration of this promising class of molecules. Further detailed studies are warranted to fully characterize the efficacy and safety of this compound derivatives.

References

Preliminary In-Vitro Studies of Allobetulone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allobetulone, a pentacyclic triterpenoid derived from betulin, has emerged as a promising scaffold in drug discovery. Its unique chemical structure allows for a variety of modifications, leading to a diverse library of derivatives with a broad spectrum of biological activities. Preliminary in-vitro studies have highlighted the potential of this compound and its analogues in oncology, virology, and immunology. This technical guide provides a comprehensive overview of the key in-vitro findings, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Findings: A Quantitative Overview

The in-vitro bioactivity of this compound and its derivatives has been evaluated across several domains. The following tables summarize the key quantitative data from these studies, providing a comparative snapshot of their therapeutic potential.

Table 1: Cytotoxic Activity of this compound Derivatives against Cancer Cell Lines

| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |

| (3R,5R)-19β,28-Epoxy-4,5-seco-18α-olean-3(5)-ozonide | MeWo (Melanoma) | Not Specified | Significant cytotoxic activity | [1] |

| 2,3-indolo-21β-acetyl-20β,28-epoxy-18α, H-19β-ursane | SR (Leukemia) | Not Specified | Significant cytotoxic activity | [1] |

| This compound Derivative (Generic) | Various Cancer Cell Lines | MTT Assay | Varies | [2][3] |

| This compound Derivative (Generic) | Various Cancer Cell Lines | SRB Assay | Varies | N/A |

Table 2: Anti-inflammatory Activity of this compound Derivatives

| Compound/Derivative | Cell Line | Assay | Activity | Reference |

| This compound Derivatives | RAW 264.7 | Griess Assay (Nitric Oxide Inhibition) | Effective suppression of NO production | [4] |

Table 3: Antiviral Activity of this compound Derivatives

| Compound/Derivative | Virus | Assay | Activity | Reference |

| 28-oxothis compound | Influenza A Virus | Not Specified | Strong inhibition | N/A |

| N-acetylated oximes of this compound | Herpes Simplex Virus (HSV) | Not Specified | Moderate activity | N/A |

Key Experimental Protocols

This section details the methodologies employed in the preliminary in-vitro evaluation of this compound and its derivatives.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MeWo, SR) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[2]

-

Compound Treatment: Treat the cells with various concentrations of this compound derivatives and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[2]

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.[2]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Experimental Workflow for MTT Assay

Anti-inflammatory Assay

1. Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay quantifies the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatant.

-

Principle: The Griess reagent converts nitrite into a deep purple azo compound, and the intensity of the color is proportional to the nitrite concentration.

-

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Stimulation and Treatment: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of various concentrations of this compound derivatives.

-

Supernatant Collection: After a suitable incubation period, collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Determine the concentration of nitrite from a standard curve and calculate the percentage of NO inhibition.

-

Experimental Workflow for Griess Assay

Antiviral Assay

1. Plaque Reduction Assay

This assay is used to quantify the infectivity of a virus and the inhibitory effect of a compound.

-

Principle: Infectious virus particles create localized areas of cell death (plaques) in a monolayer of host cells. The number of plaques is proportional to the number of infectious virus particles. Antiviral compounds will reduce the number or size of these plaques.

-

Protocol:

-

Cell Monolayer: Prepare a confluent monolayer of host cells (e.g., MDCK for influenza virus) in a multi-well plate.

-

Virus Adsorption: Infect the cell monolayer with a known dilution of the virus for a short period to allow for viral attachment and entry.[1]

-

Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) with or without the this compound derivative. This restricts the spread of progeny virions to adjacent cells, leading to the formation of discrete plaques.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 48 hours).[1]

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.[1]

-

Data Analysis: Calculate the percentage of plaque reduction in the presence of the compound compared to the untreated virus control.

-

Conclusion

The preliminary in-vitro data for this compound and its derivatives are encouraging, demonstrating a range of biological activities with therapeutic potential. The cytotoxicity against various cancer cell lines, coupled with anti-inflammatory and antiviral properties, positions this compound as a versatile scaffold for further drug development. The elucidation of its mechanism of action, potentially through the inhibition of critical signaling pathways like PI3K/AKT, will be crucial in advancing these compounds towards clinical applications. The experimental protocols outlined in this guide provide a solid foundation for researchers to build upon in their exploration of this promising class of molecules. Further detailed studies are warranted to fully characterize the efficacy and safety of this compound derivatives.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Allobetulone from Betulin

Abstract

This document provides a comprehensive protocol for the chemical synthesis of allobetulone, a valuable derivative of the naturally abundant triterpene, betulin (B1666924). The synthesis is presented as a robust two-step process involving an acid-catalyzed Wagner-Meerwein rearrangement of betulin to form allobetulin (B154736), followed by the selective oxidation of allobetulin's C3 hydroxyl group. This protocol is designed for researchers in medicinal chemistry, natural product synthesis, and drug development, offering detailed methodologies, quantitative data, and a visual representation of the synthetic workflow.

Introduction

Betulin, a pentacyclic triterpenoid (B12794562), is readily available from the bark of birch trees. Its unique structure serves as a versatile scaffold for the synthesis of derivatives with significant biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1] this compound, an isomer of betulone, is a key intermediate for creating novel therapeutic agents.[1][2] The synthesis involves two primary transformations:

-

Wagner-Meerwein Rearrangement: The five-membered E-ring of betulin is expanded into a six-membered ring to form the 19β,28-epoxy-18α-oleanane skeleton of allobetulin.[3][4] This reaction is typically catalyzed by acid.

-

Oxidation: The secondary hydroxyl group at the C-3 position of allobetulin is oxidized to a ketone to yield this compound.[4][5]

This application note details reliable methods for both steps, providing clear, actionable protocols for laboratory synthesis.

Quantitative Data Summary

The synthesis of this compound can be achieved through various reported methods. The following table summarizes the yields for the key transformation steps.

| Step | Reaction | Reagent(s) | Yield (%) | Reference(s) |

| 1 | Betulin → Allobetulin | p-Toluenesulfonic acid (p-TSA) in CH₂Cl₂ | Not specified, but effective | [5] |

| 1 | Betulin → Allobetulin | Ferric chloride hydrate (B1144303) (FeCl₃·6H₂O) | 92% | [6] |

| 1 | Betulin → Allobetulin | Bismuth triflate (Bi(OTf)₃) | up to 98% | [6] |

| 1 | Betulin → Allobetulin | Tetrafluoroboric acid diethyl ether complex | 91-99% | [3][7] |

| 2 | Allobetulin → this compound | Jones' Reagent (CrO₃/H₂SO₄/Acetone) | High, but not specified | [4][5] |

| 2 | Allobetulin → this compound | Swern Oxidation | Effective, yield not specified | [4][6] |

| 2 | Allobetulin → this compound | Sodium hypochlorite (B82951) (NaOCl) | Effective, yield not specified | [4][6] |

| 1+2 | Betulin → this compound | Ferric chloride on silica (B1680970) gel (one-pot) | Possible with longer reaction times | [4][6] |

Experimental Protocols

This section provides detailed step-by-step procedures for the synthesis of this compound from betulin.

Protocol 1: Synthesis of Allobetulin via Wagner-Meerwein Rearrangement

This protocol utilizes p-toluenesulfonic acid (p-TSA) as the catalyst for the rearrangement of betulin.

Materials:

-

Betulin (1)

-

p-Toluenesulfonic acid monohydrate (p-TSA)

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate (B1210297) mixture)

Procedure:

-

Add betulin (2.0 g, 4.52 mmol) and p-TSA (2.0 g, 11.63 mmol) to a 250 mL round-bottom flask containing a magnetic stir bar.[5]

-

Add 100 mL of anhydrous dichloromethane to the flask.[5]

-

Attach a reflux condenser and heat the mixture to reflux. Maintain reflux overnight, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete (disappearance of the betulin spot on TLC), cool the flask to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purify the crude allobetulin by flash column chromatography on silica gel or by recrystallization to yield a white crystalline solid.

Protocol 2: Oxidation of Allobetulin to this compound

This protocol uses Jones' reagent for the oxidation of allobetulin.

Materials:

-

Allobetulin (5)

-

Jones' Reagent (prepared from CrO₃, concentrated H₂SO₄, and water)

-

Acetone (B3395972), reagent grade

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

Procedure for Preparation of Jones' Reagent:

-

Caution: Chromium (VI) compounds are highly toxic and carcinogenic. Handle with extreme care in a fume hood.

-

Dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄).

-

Carefully dilute the mixture with distilled water to a final volume of 100 mL.

Oxidation Procedure:

-

Dissolve allobetulin (1.0 g, 2.26 mmol) in 50 mL of acetone in a round-bottom flask equipped with a magnetic stir bar.[5]

-

Cool the flask in an ice bath to 0 °C.

-

Add Jones' reagent dropwise from a dropping funnel to the stirring solution. A green precipitate of chromium salts will form. Continue adding the reagent until a faint orange color persists in the solution, indicating a slight excess of the oxidant.

-

Continue stirring the reaction at 0 °C for 2 hours, monitoring by TLC until the starting material is consumed.

-

Quench the excess oxidant by adding isopropanol dropwise until the orange color disappears and the solution turns uniformly green.

-

Remove the acetone using a rotary evaporator.

-

Add 100 mL of water to the residue and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the solvent under reduced pressure to yield crude this compound.

-

Purify the product by column chromatography on silica gel or recrystallization to obtain pure this compound (6) as a white solid.[5]

Visualization of Synthetic Workflow

The following diagram illustrates the two-step synthesis pathway from betulin to this compound.

Caption: Synthetic pathway from Betulin to this compound.

The logical flow for the experimental process is outlined below, from starting material preparation to final product purification.

Caption: Experimental workflow for this compound synthesis.

References

- 1. Synthesis of triterpenoid triazine derivatives from this compound and betulonic acid with biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Allobetulin and Its Derivatives: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: A Detailed Protocol for the Synthesis of Allobetulone from Betulin

Abstract

This document provides a comprehensive protocol for the chemical synthesis of allobetulone, a valuable derivative of the naturally abundant triterpene, betulin. The synthesis is presented as a robust two-step process involving an acid-catalyzed Wagner-Meerwein rearrangement of betulin to form allobetulin, followed by the selective oxidation of allobetulin's C3 hydroxyl group. This protocol is designed for researchers in medicinal chemistry, natural product synthesis, and drug development, offering detailed methodologies, quantitative data, and a visual representation of the synthetic workflow.

Introduction

Betulin, a pentacyclic triterpenoid, is readily available from the bark of birch trees. Its unique structure serves as a versatile scaffold for the synthesis of derivatives with significant biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1] this compound, an isomer of betulone, is a key intermediate for creating novel therapeutic agents.[1][2] The synthesis involves two primary transformations:

-

Wagner-Meerwein Rearrangement: The five-membered E-ring of betulin is expanded into a six-membered ring to form the 19β,28-epoxy-18α-oleanane skeleton of allobetulin.[3][4] This reaction is typically catalyzed by acid.

-

Oxidation: The secondary hydroxyl group at the C-3 position of allobetulin is oxidized to a ketone to yield this compound.[4][5]

This application note details reliable methods for both steps, providing clear, actionable protocols for laboratory synthesis.

Quantitative Data Summary

The synthesis of this compound can be achieved through various reported methods. The following table summarizes the yields for the key transformation steps.

| Step | Reaction | Reagent(s) | Yield (%) | Reference(s) |

| 1 | Betulin → Allobetulin | p-Toluenesulfonic acid (p-TSA) in CH₂Cl₂ | Not specified, but effective | [5] |

| 1 | Betulin → Allobetulin | Ferric chloride hydrate (FeCl₃·6H₂O) | 92% | [6] |

| 1 | Betulin → Allobetulin | Bismuth triflate (Bi(OTf)₃) | up to 98% | [6] |

| 1 | Betulin → Allobetulin | Tetrafluoroboric acid diethyl ether complex | 91-99% | [3][7] |

| 2 | Allobetulin → this compound | Jones' Reagent (CrO₃/H₂SO₄/Acetone) | High, but not specified | [4][5] |

| 2 | Allobetulin → this compound | Swern Oxidation | Effective, yield not specified | [4][6] |

| 2 | Allobetulin → this compound | Sodium hypochlorite (NaOCl) | Effective, yield not specified | [4][6] |

| 1+2 | Betulin → this compound | Ferric chloride on silica gel (one-pot) | Possible with longer reaction times | [4][6] |

Experimental Protocols

This section provides detailed step-by-step procedures for the synthesis of this compound from betulin.

Protocol 1: Synthesis of Allobetulin via Wagner-Meerwein Rearrangement

This protocol utilizes p-toluenesulfonic acid (p-TSA) as the catalyst for the rearrangement of betulin.

Materials:

-

Betulin (1)

-

p-Toluenesulfonic acid monohydrate (p-TSA)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Add betulin (2.0 g, 4.52 mmol) and p-TSA (2.0 g, 11.63 mmol) to a 250 mL round-bottom flask containing a magnetic stir bar.[5]

-

Add 100 mL of anhydrous dichloromethane to the flask.[5]

-

Attach a reflux condenser and heat the mixture to reflux. Maintain reflux overnight, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete (disappearance of the betulin spot on TLC), cool the flask to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purify the crude allobetulin by flash column chromatography on silica gel or by recrystallization to yield a white crystalline solid.

Protocol 2: Oxidation of Allobetulin to this compound

This protocol uses Jones' reagent for the oxidation of allobetulin.

Materials:

-

Allobetulin (5)

-

Jones' Reagent (prepared from CrO₃, concentrated H₂SO₄, and water)

-

Acetone, reagent grade

-

Isopropanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

Procedure for Preparation of Jones' Reagent:

-

Caution: Chromium (VI) compounds are highly toxic and carcinogenic. Handle with extreme care in a fume hood.

-

Dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄).

-

Carefully dilute the mixture with distilled water to a final volume of 100 mL.

Oxidation Procedure:

-

Dissolve allobetulin (1.0 g, 2.26 mmol) in 50 mL of acetone in a round-bottom flask equipped with a magnetic stir bar.[5]

-

Cool the flask in an ice bath to 0 °C.

-

Add Jones' reagent dropwise from a dropping funnel to the stirring solution. A green precipitate of chromium salts will form. Continue adding the reagent until a faint orange color persists in the solution, indicating a slight excess of the oxidant.

-

Continue stirring the reaction at 0 °C for 2 hours, monitoring by TLC until the starting material is consumed.

-

Quench the excess oxidant by adding isopropanol dropwise until the orange color disappears and the solution turns uniformly green.

-

Remove the acetone using a rotary evaporator.

-

Add 100 mL of water to the residue and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the solvent under reduced pressure to yield crude this compound.

-

Purify the product by column chromatography on silica gel or recrystallization to obtain pure this compound (6) as a white solid.[5]

Visualization of Synthetic Workflow

The following diagram illustrates the two-step synthesis pathway from betulin to this compound.

Caption: Synthetic pathway from Betulin to this compound.

The logical flow for the experimental process is outlined below, from starting material preparation to final product purification.

Caption: Experimental workflow for this compound synthesis.

References

- 1. Synthesis of triterpenoid triazine derivatives from this compound and betulonic acid with biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Allobetulin and Its Derivatives: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Oxidation of Allobetulin to Allobetulone